molecular formula C16H23N5O3 B5454928 1,3-dimethyl-7-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5454928
M. Wt: 333.39 g/mol
InChI Key: ZASAFRTVAWPXJV-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a piperidine moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 1,3-dimethylxanthine with 3-(3-methylpiperidin-1-yl)-3-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,3-dimethyl-7-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-7-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine ring with a piperidine moiety makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,3-dimethyl-7-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-11-5-4-7-20(9-11)12(22)6-8-21-10-17-14-13(21)15(23)19(3)16(24)18(14)2/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASAFRTVAWPXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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